2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid
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Overview
Description
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is known for its unique structure, which includes a benzazepine ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a green approach for the synthesis of similar compounds involves the use of methyl arenes, active methylene compounds, and urea hydrogen peroxide (UHP) with lactic acid as a catalyst at 80°C . This method emphasizes environmentally friendly conditions and efficient yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. These methods aim to minimize waste and reduce the use of hazardous reagents, making the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can interact with enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular functions, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid can be compared with other similar compounds, such as:
2-oxo-1,2,3,4-tetrahydropyrimidine: This compound shares a similar ring structure but differs in its functional groups and reactivity.
Benzofuro[3,2-b]indole: Another compound with a similar ring system, but with different substituents and biological activities.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-3-1-2-7-6-8(11(14)15)4-5-9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVABYIKIASMFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117030-69-0 |
Source
|
Record name | 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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